

Application Note: Cyanine5 Azide for Fluorescent Labeling of DNA and RNA

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Compound of Interest

Compound Name: Cyanine5 azide chloride

Cat. No.: B12394742

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of nucleic acids is a cornerstone technique in molecular biology, enabling the detection, quantification, and visualization of DNA and RNA for a multitude of applications. [1][2][3] Cyanine5 (Cy5) is a far-red fluorescent dye widely used for labeling biomolecules due to its high extinction coefficient, good photostability, and emission spectrum in a region with low cellular autofluorescence. [4][5] Cyanine5 azide is a derivative of the Cy5 dye functionalized with a reactive azide group. This modification allows for its covalent attachment to alkyne-modified DNA and RNA oligonucleotides via "click chemistry," a highly efficient and specific bioorthogonal reaction. [6][7][8]

This application note provides an overview of the properties of Cyanine5 azide, its applications, and a detailed protocol for labeling alkyne-modified DNA and RNA using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Principle of Labeling: Click Chemistry

The primary method for conjugating Cyanine5 azide to oligonucleotides is through a click chemistry reaction. Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed. This reaction forms a stable triazole linkage between the azide on the Cy5 dye and a terminal alkyne group incorporated into the DNA or RNA molecule. [4][7]

The key advantages of using CuAAC for labeling include:

- **High Specificity:** The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring that the dye is attached only at the intended site.[\[7\]](#)[\[8\]](#)
- **High Efficiency:** The reaction proceeds rapidly and with high yields under mild, aqueous conditions, making it ideal for sensitive biomolecules.[\[7\]](#)
- **Versatility:** Alkyne modifications can be introduced into DNA and RNA during standard solid-phase oligonucleotide synthesis, allowing for precise placement of the label at the 5' end, 3' end, or internally.[\[7\]](#)

A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be used if the oligonucleotide is modified with a strained cyclooctyne (e.g., DBCO). This method avoids the use of a copper catalyst, which can be beneficial in living cell applications.[\[4\]](#)[\[9\]](#)

Applications of Cy5-Labeled DNA and RNA

Fluorescently labeled oligonucleotides are indispensable tools in various research and diagnostic applications:[\[1\]](#)[\[2\]](#)

- **Fluorescence In Situ Hybridization (FISH):** Cy5-labeled probes are used to detect and localize specific DNA or RNA sequences within cells and tissues, aiding in gene mapping, diagnosis of chromosomal abnormalities, and studying gene expression.[\[10\]](#)[\[11\]](#)
- **Quantitative Real-Time PCR (qPCR):** Labeled probes, such as TaqMan probes, utilize fluorophores like Cy5 for real-time monitoring of DNA amplification.[\[12\]](#)
- **Microarrays:** Labeled DNA or cDNA is hybridized to microarrays for large-scale gene expression analysis and genotyping.
- **Fluorescence Resonance Energy Transfer (FRET):** Cy5 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes in nucleic acids.

- Cellular Imaging: The far-red emission of Cy5 is well-suited for live-cell imaging, as it minimizes background fluorescence from cellular components.[\[9\]](#)[\[12\]](#)
- Drug Discovery: Labeled RNA is used in high-throughput screening assays to identify small molecules that bind to specific RNA targets.[\[12\]](#)

Data Presentation

The spectroscopic properties of Cyanine5 make it a robust choice for fluorescence-based assays.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646-649 nm	[4] [13]
Emission Maximum (λ_{em})	~662-671 nm	[4] [13]
Extinction Coefficient (ϵ)	~250,000 L·mol ⁻¹ ·cm ⁻¹	[4] [13]
Recommended Laser Lines	633 nm or 647 nm	[4]
Solubility	Soluble in organic solvents (DMSO, DMF); poorly soluble in water	[13] [14]
pH Sensitivity	Fluorescence is stable between pH 4 and 10	[4]

Experimental Protocols

Protocol 1: Labeling Alkyne-Modified DNA/RNA with Cyanine5 Azide via CuAAC

This protocol describes the general procedure for conjugating Cyanine5 azide to an alkyne-modified oligonucleotide.

A. Required Materials:

- Oligonucleotide: Alkyne-modified DNA or RNA (lyophilized)

- Dye: Cyanine5 azide
- Solvents: Anhydrous DMSO, Nuclease-free water
- Buffers: 2 M Triethylammonium acetate (TEAA) buffer, pH 7.0
- Catalyst Solution: 10 mM Copper(II)-TBTA complex in 55% DMSO
- Reducing Agent: 5 mM Sodium Ascorbate in nuclease-free water (prepare fresh)
- Purification: Materials for HPLC, Polyacrylamide Gel Electrophoresis (PAGE), or ethanol/acetone precipitation[8][15][16]
- Equipment: Microcentrifuge, vortex mixer, pressure-tight vials, inert gas (Argon or Nitrogen)

B. Reagent Preparation:

- Alkyne-Oligonucleotide Stock (e.g., 200 μ M): Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to the desired concentration.
- Cyanine5 Azide Stock (10 mM): Dissolve Cyanine5 azide in anhydrous DMSO. Vortex thoroughly.[8]
- Sodium Ascorbate (5 mM): Prepare a fresh solution by dissolving sodium ascorbate in nuclease-free water immediately before use. Air oxidizes this solution, so freshness is critical.[8]

C. Labeling Reaction Procedure:

This protocol is based on a final reaction volume of 50 μ L and a final oligonucleotide concentration of 50 μ M. Volumes should be scaled as needed.

- In a pressure-tight microcentrifuge tube, combine the following reagents in order:

Reagent	Volume for 50 μ L Reaction	Final Concentration
Nuclease-free Water	14.5 μ L	-
2 M TEAA Buffer, pH 7.0	5 μ L	0.2 M
Alkyne-Oligonucleotide Stock (200 μ M)	12.5 μ L	50 μ M
DMSO	8.25 μ L	~50% (with other DMSO additions)

| Cyanine5 Azide Stock (10 mM) | 0.75 μ L | 150 μ M (3x excess) |

- Vortex the mixture briefly.
- Add 5 μ L of freshly prepared 5 mM Sodium Ascorbate. Vortex briefly.
- Degas the solution by bubbling a gentle stream of Argon or Nitrogen through the mixture for 30-60 seconds.^[8] This removes oxygen, which can inhibit the reaction.
- Add 4 μ L of the 10 mM Copper(II)-TBTA stock solution.
- Immediately flush the headspace of the vial with inert gas and cap it tightly.^[8]
- Vortex the mixture thoroughly for 30 seconds.
- Incubate the reaction at room temperature for 4-12 hours or overnight, protected from light.

D. Purification of Labeled Oligonucleotide:

It is crucial to remove unreacted Cy5 azide after the labeling reaction to prevent high background in downstream applications.^{[15][17]}

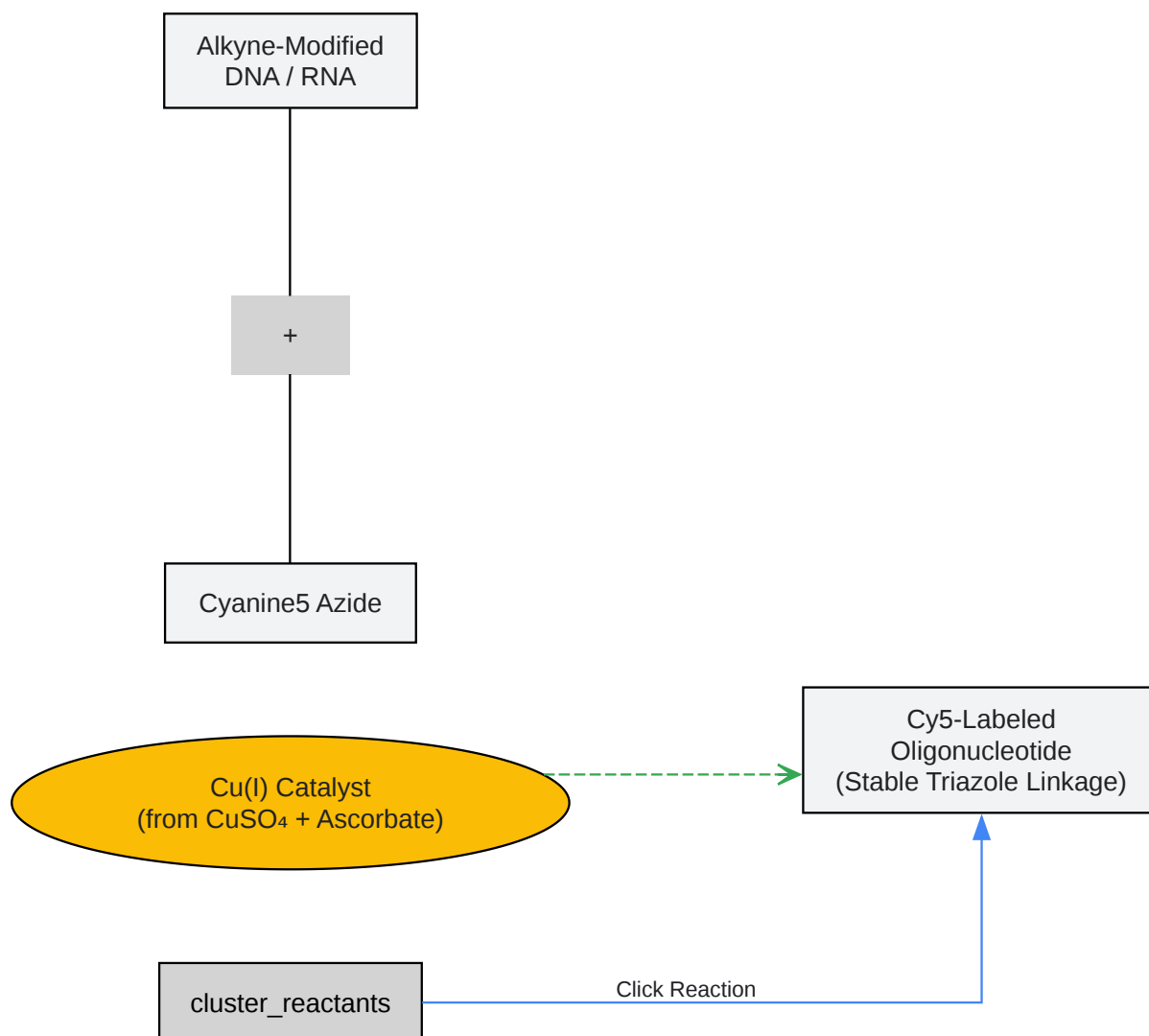
- Precipitation (for desalting and initial cleanup):
 - Add 0.1 volumes of 3 M sodium acetate.

- Add 3 volumes of ice-cold ethanol (for DNA) or a 4-fold excess volume of 3% lithium perchlorate in acetone (for RNA oligonucleotides).[\[8\]](#)
- Mix well and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes.
- Carefully discard the supernatant, which contains the unreacted dye.
- Wash the pellet with 70% ethanol (for DNA) or acetone (for RNA), centrifuge again, and discard the supernatant.[\[8\]](#)
- Air-dry the pellet and resuspend in nuclease-free water or buffer.
- Chromatography/Electrophoresis (for high purity):
 - For the highest purity, the labeled oligonucleotide should be purified using reverse-phase HPLC, ion-exchange chromatography, or denaturing PAGE.[\[15\]](#)[\[16\]](#) These methods will separate the labeled product from any remaining unlabeled oligonucleotide.

E. Analysis and Quantification:

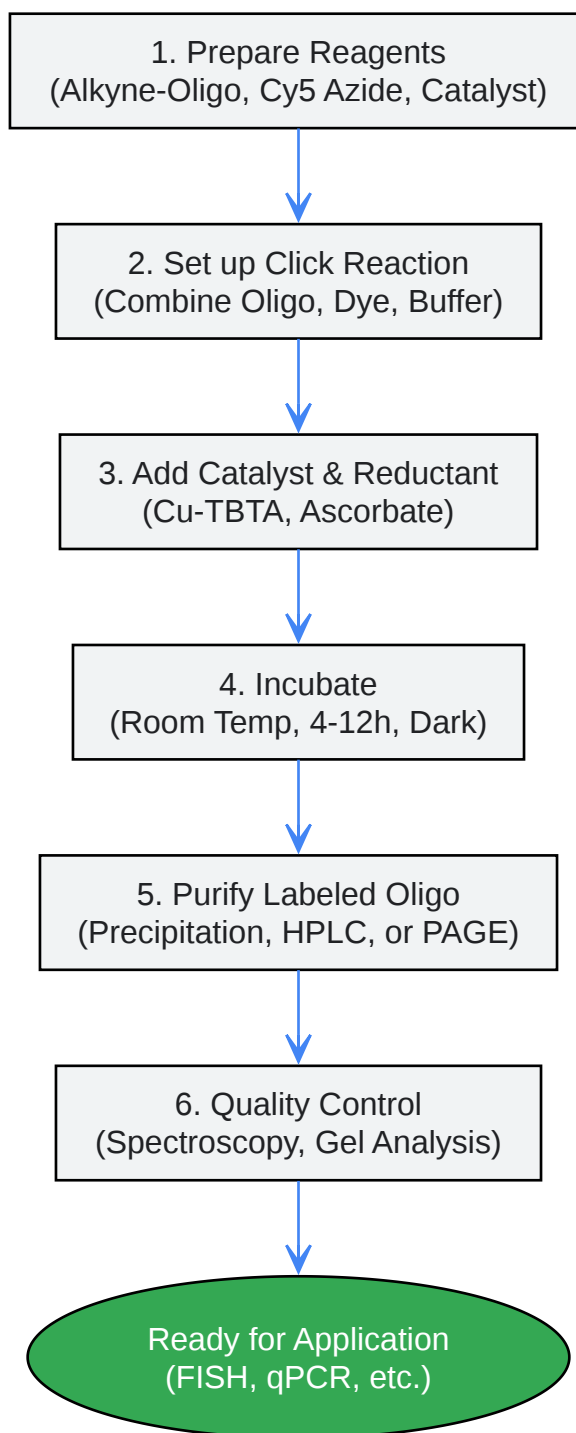
- Confirm successful labeling via UV-Vis spectroscopy, looking for absorbance peaks of both the oligonucleotide (~260 nm) and the Cy5 dye (~649 nm).
- Analyze purity by running the sample on a denaturing polyacrylamide gel and visualizing the fluorescence using an appropriate imager. The labeled product should migrate slower than the unlabeled starting material.

Visualizations



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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Caption: Workflow for Labeling Oligonucleotides with Cyanine5 Azide.

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